molecular formula C15H18N4O3S B2707697 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034253-10-4

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2707697
CAS No.: 2034253-10-4
M. Wt: 334.39
InChI Key: ILQBOFHCHBKOCQ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic small molecule featuring a pyrimidine core linked to a pyrrolidine ring via an ether bond, with a pyridine-3-sulfonyl group. This specific architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in therapeutics, known for its versatility and presence in compounds with a broad spectrum of biological activities . Recent scientific investigations highlight the potential of substituted pyrimidine derivatives as key pharmacophores for developing novel therapeutic agents. Specifically, pyrimidine-based compounds have demonstrated high selectivity as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, showcasing potent anti-inflammatory and antioxidant properties in research models . Furthermore, the pyrimidine ring is a common component in molecules designed as kinase inhibitors and bifunctional compounds for targeted protein degradation , indicating its broad utility in oncology and disease biology research. The structural features of this compound, including the 4,6-dimethylpyrimidine and the sulfonylated pyrrolidine, are frequently employed in the design of molecules that modulate key biological pathways. Researchers can leverage this chemical probe to investigate inflammation-driven diseases, explore kinase signaling cascades, or develop new anti-proliferative agents. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4,6-dimethyl-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-8-12(2)18-15(17-11)22-13-5-7-19(10-13)23(20,21)14-4-3-6-16-9-14/h3-4,6,8-9,13H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQBOFHCHBKOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with BI81524: 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Key Differences :

  • Sulfonyl Group : BI81524 substitutes the pyridinylsulfonyl with a tetralin (5,6,7,8-tetrahydronaphthalene) sulfonyl group.
  • Lipophilicity : The tetralin group is more lipophilic (clogP ~3.5 estimated) compared to the pyridinylsulfonyl group (clogP ~1.8), impacting membrane permeability and metabolic stability.
  • Molecular Weight : BI81524 has a higher molecular weight (387.5 g/mol) versus the target compound (~353.4 g/mol), which may reduce oral bioavailability.

Table 1: Physicochemical Comparison

Property Target Compound BI81524
Molecular Formula C15H17N4O3S* C20H25N3O3S
Molecular Weight (g/mol) ~353.4 387.5
Sulfonyl Group Pyridin-3-yl Tetralin
Key Interactions Hydrogen bonding (sulfonyl) Hydrophobic (tetralin)

*Calculated based on structural analysis.

Comparison with [4,6-Dimethyl-2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine (CAS 1341915-79-4)

Key Differences :

  • Substituents : A methanamine group replaces the sulfonylated pyrrolidinyloxy moiety, introducing a primary amine for hydrogen bond donation.

Table 2: Functional Group Impact

Compound Core Heterocycle Key Substituent Bioavailability Drivers
Target Compound Pyrimidine Pyridinylsulfonyl-pyrrolidine Moderate lipophilicity, H-bonding
CAS 1341915-79-4 Pyridine Pyrrolidinyl-methanamine Higher solubility (amine)

Research Implications and Conformational Analysis

The pyrrolidine ring’s puckering (amplitude q and phase angle φ) in the target compound, as defined by Cremer and Pople , may enhance binding to targets requiring precise sulfonyl group orientation. For example:

  • Envelope Conformation : Positions the sulfonyl group axially, favoring interactions with polar residues in enzymatic active sites.
  • Twist Conformation : Distributes substituents equatorially, improving hydrophobic contacts.

In contrast, BI81524’s tetralin group may adopt rigid, planar conformations, reducing adaptability but enhancing stacking with aromatic protein pockets.

Biological Activity

The compound 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 374.39 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine and a pyridine sulfonamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting the Colony Stimulating Factor 1 Receptor (CSF1R) have shown promising results in inhibiting tumor growth. One study reported an IC50 value of 3.0 nM for a related compound against CSF1R, highlighting the potential of these derivatives in cancer therapy .

Antimicrobial Activity

Compounds within the same class as this compound have demonstrated notable antimicrobial activities. For example, pyrrole derivatives have been identified with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrimidine structure could enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrimidine derivatives have also been explored. Compounds acting on inflammatory pathways show promise in reducing macrophage infiltration and modulating cytokine release, which are crucial in various inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

  • Pyridine Sulfonamide Group : This moiety is critical for enhancing solubility and bioavailability.
  • Pyrrolidine Substitution : Variations in the pyrrolidine ring can significantly affect potency and selectivity against target receptors.
  • Dimethyl Substituents : The presence of methyl groups at positions 4 and 6 on the pyrimidine ring contributes to increased lipophilicity and improved interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to this compound:

StudyCompoundTargetResult
Study APyridine DerivativeCSF1RIC50 = 3.0 nM
Study BPyrrole AnalogStaphylococcus aureusMIC = 3.12 μg/mL
Study CPyrimidine VariantInflammatory PathwaysReduced cytokine levels

Q & A

Q. What are the recommended synthetic routes for 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions. In one approach (applicable here), a pyrrolidin-3-yloxy intermediate is reacted with a sulfonyl chloride derivative (e.g., pyridin-3-ylsulfonyl chloride) under basic conditions (e.g., triethylamine in acetonitrile at 60°C). Post-reaction, purification via recrystallization (e.g., using acetonitrile) ensures high purity . Key Reaction Conditions :
StepReagents/ConditionsSolventTemperaturePurification
1Pyridin-3-ylsulfonyl chloride, triethylamineAcetonitrile60°CRecrystallization

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • 1H/13C NMR : Confirm proton environments (e.g., methyl groups at positions 4 and 6, pyrrolidine ring protons) and carbon backbone.
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹, pyrimidine ring vibrations).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
    For purity, use HPLC with a C18 column (e.g., 90:10 water:acetonitrile mobile phase) to achieve >98% purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on safety data for structurally similar compounds:
  • Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from light/moisture.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. What strategies are effective in analyzing degradation pathways under varying pH conditions?

  • Methodological Answer : Conduct controlled hydrolysis studies:
  • Acidic Conditions (pH 3–5) : Monitor degradation via LC-MS to identify products like pyrimidine amines or sulfonamide fragments.
  • Alkaline Conditions (pH 8–10) : Track sulfonylurea bridge cleavage, as seen in sulfosulfuron degradation .
    Example Degradation Pathways :
ConditionMajor PathwayDetected Products
AcidicSulfonamide bond cleavage4,6-Dimethyl-2-aminopyrimidine
AlkalineSulfonyl bridge contractionPyridin-3-ylsulfonyl-pyrrolidine derivatives

Q. How can computational models predict interactions with kinase targets like EGFR?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to EGFR’s ATP-binding pocket.
  • Ligand Preparation : Optimize the compound’s 3D structure (e.g., PyMOL) and assign charges (AMBER force field).
  • Receptor Preparation : Retrieve EGFR’s crystal structure (PDB ID: 1M17) and remove water molecules.
  • Docking Analysis : Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu717. Validate results with MD simulations (NAMD/GROMACS) .

Q. How to resolve contradictions in reported bioactivity data for pyrimidine derivatives?

  • Methodological Answer : Address discrepancies via:
  • Standardized Assays : Replicate kinase inhibition studies (e.g., EGFR/HER2) under uniform conditions (e.g., 10 µM compound, 37°C, 1 hr incubation).
  • Control Normalization : Use staurosporine as a positive control for kinase inhibition.
  • Data Triangulation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity, cellular assays for IC50) .

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